![molecular formula C18H29N3O2 B5348458 N-[(1-isopropylpiperidin-3-yl)methyl]-N'-(2-methoxy-5-methylphenyl)urea](/img/structure/B5348458.png)
N-[(1-isopropylpiperidin-3-yl)methyl]-N'-(2-methoxy-5-methylphenyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(1-isopropylpiperidin-3-yl)methyl]-N'-(2-methoxy-5-methylphenyl)urea, also known as LMTX, is a small molecule drug that has been studied for its potential therapeutic effects in various neurodegenerative diseases, including Alzheimer's disease. LMTX is a tau aggregation inhibitor, meaning that it inhibits the formation of tau protein aggregates, which are a hallmark of several neurodegenerative diseases.
Mécanisme D'action
N-[(1-isopropylpiperidin-3-yl)methyl]-N'-(2-methoxy-5-methylphenyl)urea inhibits the formation of tau protein aggregates by binding to tau protein and stabilizing it in a non-aggregated state. Tau protein aggregates are thought to contribute to the development and progression of neurodegenerative diseases, including Alzheimer's disease. By inhibiting the formation of tau protein aggregates, this compound may slow or prevent the progression of these diseases.
Biochemical and Physiological Effects:
This compound has been shown to reduce tau protein aggregation and improve cognitive function in animal models of Alzheimer's disease. In clinical trials, this compound has been associated with improvements in cognitive function, but the results have been mixed. This compound has also been shown to have an acceptable safety profile in clinical trials.
Avantages Et Limitations Des Expériences En Laboratoire
N-[(1-isopropylpiperidin-3-yl)methyl]-N'-(2-methoxy-5-methylphenyl)urea has several advantages for lab experiments. It is a small molecule drug that can be easily synthesized and purified. It has a well-characterized mechanism of action and has been extensively studied in preclinical and clinical settings. However, this compound has some limitations for lab experiments. It has shown variable efficacy in clinical trials, and its mechanism of action may not be applicable to all neurodegenerative diseases.
Orientations Futures
There are several future directions for N-[(1-isopropylpiperidin-3-yl)methyl]-N'-(2-methoxy-5-methylphenyl)urea research. One direction is to investigate its potential therapeutic effects in other neurodegenerative diseases, such as Parkinson's disease and frontotemporal dementia. Another direction is to study its mechanism of action in more detail to identify potential targets for drug development. Additionally, further clinical trials are needed to determine the optimal dosing regimen and patient population for this compound.
Méthodes De Synthèse
N-[(1-isopropylpiperidin-3-yl)methyl]-N'-(2-methoxy-5-methylphenyl)urea can be synthesized using a multi-step process. The first step involves the reaction of 3-(bromomethyl)-1-isopropylpiperidine with 2-methoxy-5-methylphenyl isocyanate to form this compound. The product is then purified using column chromatography and characterized using various spectroscopic techniques, such as NMR and mass spectrometry.
Applications De Recherche Scientifique
N-[(1-isopropylpiperidin-3-yl)methyl]-N'-(2-methoxy-5-methylphenyl)urea has been studied extensively for its potential therapeutic effects in Alzheimer's disease and other neurodegenerative diseases. In preclinical studies, this compound has been shown to reduce tau protein aggregation and improve cognitive function in animal models of Alzheimer's disease. In clinical trials, this compound has been tested as a monotherapy and in combination with other drugs in patients with Alzheimer's disease. Although some trials have shown promising results, others have failed to demonstrate significant clinical benefits.
Propriétés
IUPAC Name |
1-(2-methoxy-5-methylphenyl)-3-[(1-propan-2-ylpiperidin-3-yl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29N3O2/c1-13(2)21-9-5-6-15(12-21)11-19-18(22)20-16-10-14(3)7-8-17(16)23-4/h7-8,10,13,15H,5-6,9,11-12H2,1-4H3,(H2,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWJBJFKIKBAICT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)NCC2CCCN(C2)C(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

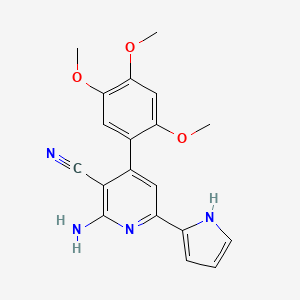
![N'-[(5-bromo-2-thienyl)methylene]-2,5-dimethoxybenzenesulfonohydrazide](/img/structure/B5348383.png)
![ethyl 4-[({1-[(dimethylamino)carbonyl]-4-piperidinyl}carbonyl)amino]benzoate](/img/structure/B5348390.png)
![N-{1-[4-(methylsulfonyl)phenyl]propyl}benzenesulfonamide](/img/structure/B5348404.png)
![N-methyl-2-[1-({5-methyl-2-[4-(methylthio)phenyl]-1,3-oxazol-4-yl}methyl)piperidin-4-yl]acetamide](/img/structure/B5348413.png)
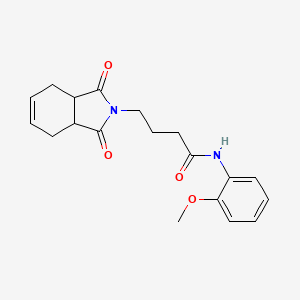
![5-methyl-4-[(4-phenyl-1-piperazinyl)sulfonyl]-3-isoxazolamine](/img/structure/B5348425.png)
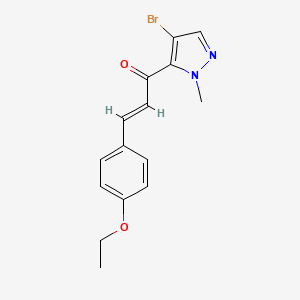
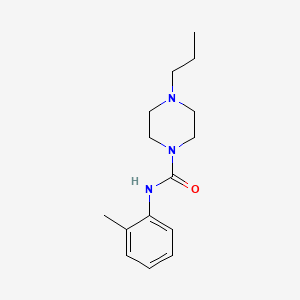
![5-chloro-N-[1-(3-methoxyphenyl)ethyl]-2-thiophenecarboxamide](/img/structure/B5348438.png)
![3-(6-chloro-1,3-benzodioxol-5-yl)-2-cyano-N-[3-(trifluoromethyl)phenyl]acrylamide](/img/structure/B5348444.png)
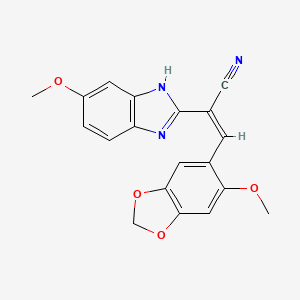
![2-(3-methyl-1-piperidinyl)-5-{[5-(3-nitrophenyl)-2-furyl]methylene}-1,3-thiazol-4(5H)-one](/img/structure/B5348466.png)
![3-(2-fluorophenyl)-5-[(6-methylpyrazolo[1,5-a]pyrimidin-3-yl)carbonyl]-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B5348476.png)